Product packaging for Bis(2-(benzo[d]thiazol-2-yl)ethyl)sulfane(Cat. No.:CAS No. 3008-47-7)

Bis(2-(benzo[d]thiazol-2-yl)ethyl)sulfane

Cat. No.: B2436414
CAS No.: 3008-47-7
M. Wt: 356.52
InChI Key: FLYMAMNLHGCMEC-UHFFFAOYSA-N
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Description

Bis(2-(benzo[d]thiazol-2-yl)ethyl)sulfane is a synthetic organic compound featuring a central sulfane sulfur connected to two 2-(benzo[d]thiazol-2-yl)ethyl groups. This structure places it within the benzothiazole class, a area of significant interest in medicinal chemistry due to its diverse pharmacological potential . Benzothiazole derivatives are frequently investigated as privileged scaffolds in the development of novel anticancer agents. Research indicates that 2-substituted benzothiazoles can exhibit potent and selective antitumor activity, making this compound a valuable candidate for screening against various cancer cell lines and for exploring structure-activity relationships (SAR) . Furthermore, the structural motif is also relevant in the search for new antimicrobial and antiviral therapies, as related benzothiazole systems have demonstrated such bioactivities . The specific presence of the flexible (ethyl)sulfane linker in this molecule may confer unique physicochemical properties, potentially influencing its bioavailability and interaction with biological targets. Researchers can utilize this compound as a key intermediate in organic synthesis or as a core structure for developing new pharmacological tools. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H16N2S3 B2436414 Bis(2-(benzo[d]thiazol-2-yl)ethyl)sulfane CAS No. 3008-47-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-[2-(1,3-benzothiazol-2-yl)ethylsulfanyl]ethyl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2S3/c1-3-7-15-13(5-1)19-17(22-15)9-11-21-12-10-18-20-14-6-2-4-8-16(14)23-18/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLYMAMNLHGCMEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)CCSCCC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Structural Characterization and Spectroscopic Analysis of Bis 2 Benzo D Thiazol 2 Yl Ethyl Sulfane

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the molecule's vibrational modes.

While specific, experimentally determined IR spectral data for Bis(2-(benzo[d]thiazol-2-yl)ethyl)sulfane have not been reported in the reviewed scientific literature, the expected characteristic absorption bands can be predicted based on its molecular structure. The key functional groups include the benzothiazole (B30560) ring system, the aliphatic ethyl chains, and the central sulfane (thioether) linkage.

The analysis would typically involve identifying vibrational frequencies for several key bonds:

Aromatic C-H Stretching: The benzothiazole moiety would exhibit C-H stretching vibrations, typically appearing in the region of 3100-3000 cm⁻¹.

Aliphatic C-H Stretching: The ethyl (-CH₂-CH₂-) linkers would show symmetric and asymmetric stretching vibrations in the 2960-2850 cm⁻¹ range.

C=N and C=C Stretching: The benzothiazole ring contains both C=N and C=C bonds. These aromatic ring stretching vibrations are expected to produce a series of characteristic bands between 1620 cm⁻¹ and 1450 cm⁻¹.

C-S Stretching: The carbon-sulfur bonds within the thiazole (B1198619) ring and in the thioether linkage would result in weaker absorptions at lower wavenumbers, typically in the 800-600 cm⁻¹ region.

An illustrative table of expected IR absorption bands for the key functional groups in this compound is provided below.

Functional GroupExpected Wavenumber (cm⁻¹)Vibrational Mode
Aromatic C-H3100 - 3000Stretching
Aliphatic C-H2960 - 2850Stretching
Aromatic C=N / C=C1620 - 1450Ring Stretching
C-H1470 - 1370Bending
C-S800 - 600Stretching

Single Crystal X-ray Diffraction for Solid-State Molecular Architecture

ParameterDescriptionValue
Chemical FormulaThe elemental composition of the molecule.C₁₈H₁₆N₂S₃
Crystal SystemThe symmetry system of the unit cell.Not Available
Space GroupThe symmetry group of the crystal.Not Available
a (Å)Unit cell axis length.Not Available
b (Å)Unit cell axis length.Not Available
c (Å)Unit cell axis length.Not Available
α (°)Unit cell angle.Not Available
β (°)Unit cell angle.Not Available
γ (°)Unit cell angle.Not Available
Volume (ų)Volume of the unit cell.Not Available
ZNumber of molecules per unit cell.Not Available

Beyond the structure of a single molecule, diffraction data reveals how multiple molecules are arranged relative to one another in the crystal. This analysis identifies non-covalent interactions, such as hydrogen bonds, π-π stacking between the aromatic benzothiazole rings, or weaker van der Waals forces. These interactions govern the stability of the crystal lattice and can influence the material's physical properties. Understanding the packing arrangement provides insight into the supramolecular chemistry of the compound. For instance, analysis would determine the distances and geometry of any π-π stacking interactions, which are common in compounds containing flat, aromatic systems.

Coordination Chemistry of Bis 2 Benzo D Thiazol 2 Yl Ethyl Sulfane

Ligand Properties and Coordination Modes of Bis(2-(benzo[d]thiazol-2-yl)ethyl)sulfane

Nature of Donor Atoms (Sulfur and Nitrogen) and Their Basicity

The ligand possesses three potential donor atoms for coordination to a metal center: the two nitrogen atoms of the benzothiazole (B30560) rings and the central thioether sulfur atom.

Nitrogen Donors: The nitrogen atoms are part of the thiazole (B1198619) ring, an aromatic heterocycle. The basicity of these nitrogen atoms is influenced by their sp² hybridization and their involvement in the aromatic system. While less basic than a typical aliphatic amine, they are effective donors to a range of transition metals. The electronic properties of the benzothiazole ring can be subtly tuned, which in turn would affect the Lewis basicity of the nitrogen donor.

Sulfur Donor: The central thioether sulfur atom is a soft donor, according to Pearson's Hard and Soft Acids and Bases (HSAB) theory. This makes it a particularly good candidate for coordinating to soft metal ions like palladium(II). The lone pairs on the sulfur atom are available for donation to a metal center.

The combination of both "harder" nitrogen donors and a "soft" sulfur donor gives this ligand a versatile character, allowing it to potentially coordinate to a range of metal ions with varying hardness.

Flexibility of the Ethyl Linker and Chelate Ring Formation

The two ethyl groups (-CH₂-CH₂-) connecting the central sulfur atom to the benzothiazole rings provide significant conformational flexibility. This flexibility is crucial for the ligand's ability to act as a chelating agent. When coordinating to a single metal center, the ligand can wrap around it, forming stable five- or six-membered chelate rings. The formation of such rings is entropically favored and leads to enhanced stability of the resulting metal complex, an effect known as the chelate effect. The length and flexibility of these ethyl linkers are critical in determining the bite angle of the ligand, which in turn influences the preferred coordination geometry around the metal center.

Potential for Bridging Ligand Behavior

In addition to acting as a chelating ligand to a single metal center, this compound has the structural requisites to act as a bridging ligand. The spatial separation of the two benzothiazole moieties allows the ligand to simultaneously coordinate to two different metal centers. This could occur in a scenario where each benzothiazole nitrogen coordinates to a different metal ion, or where one nitrogen and the central sulfur coordinate to one metal, and the second nitrogen coordinates to another. This bridging capability could lead to the formation of polynuclear or polymeric coordination complexes with interesting structural and potentially catalytic or material properties.

Synthesis and Characterization of Metal Complexes with this compound

While specific synthetic procedures and characterization data for complexes of this exact ligand are not available, we can infer the likely synthetic routes and expected structural features based on related systems.

Transition Metal Complexes (e.g., with Pd, Ir, Zn)

The synthesis of transition metal complexes with this ligand would typically involve the reaction of a metal salt (e.g., a chloride, acetate, or nitrate) with the ligand in a suitable solvent. The stoichiometry of the reaction would be controlled to favor the formation of either mononuclear or polynuclear species.

Palladium (Pd): As a soft metal ion, Pd(II) would be expected to form stable complexes with this ligand, likely involving coordination from the soft thioether sulfur and one or both of the nitrogen donors. Square planar geometries are common for Pd(II) complexes.

Iridium (Ir): Iridium forms complexes in various oxidation states, with Ir(III) being particularly common. These complexes often adopt octahedral geometries. The ligand could potentially occupy two or three coordination sites in an octahedral complex.

Zinc (Zn): Zinc(II) is a d¹⁰ metal ion and is considered a borderline hard acid. It typically forms tetrahedral or octahedral complexes. Coordination would likely involve the nitrogen donors, and possibly the sulfur, depending on the reaction conditions and the other ligands present.

Structure-Property Relationships in Novel Coordination Compounds:Due to the absence of synthesized and characterized coordination compounds, no relationships between the structural features of such complexes and their resulting physical or chemical properties have been established.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that strictly adheres to the detailed outline provided in the instructions. The absence of published research on this specific compound prevents the generation of content for the requested sections and subsections.

Computational and Theoretical Studies of Bis 2 Benzo D Thiazol 2 Yl Ethyl Sulfane

Theoretical Insights into Ligand-Metal Interactions and Complex Stability

No research data is currently available for this specific compound.

Advanced Applications and Future Research Directions of Bis 2 Benzo D Thiazol 2 Yl Ethyl Sulfane

Catalytic Applications as Ligands or Organocatalysts

The inherent structural features of Bis(2-(benzo[d]thiazol-2-yl)ethyl)sulfane, particularly the nitrogen and sulfur heteroatoms, make it an attractive candidate for use as a ligand in coordination chemistry and as a platform for developing organocatalysts.

The nitrogen atoms within the thiazole (B1198619) rings of this compound can act as effective coordination sites for a variety of transition metals. This positions the compound as a potential bidentate or tridentate ligand (if the central sulfide (B99878) also coordinates) for metal-catalyzed reactions. Research into related benzothiazole (B30560) structures has demonstrated their utility in palladium-catalyzed processes, which are fundamental to modern organic synthesis. For instance, palladium catalysts have been successfully employed for the synthesis of 2-substituted benzothiazoles through C-H functionalization and intramolecular C-S bond formation. acs.org This highlights the compatibility of the benzothiazole nucleus with transition metal catalytic cycles.

The use of this compound as a ligand could offer advantages such as stabilizing the metal center, modulating its electronic properties, and influencing the steric environment of the catalytic reaction, thereby controlling reactivity and selectivity. Further research could explore its efficacy in key transformations like cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), C-H activation, and oxidation or reduction processes.

A significant area of potential for this compound lies in asymmetric catalysis. While the parent compound is achiral, it can be readily modified to introduce chirality. The development of C2-symmetric chiral ligands is a cornerstone of enantioselective catalysis, and the structure of this compound is well-suited for such derivatization.

Chirality can be introduced by:

Modifying the ethyl bridge: Attaching chiral substituents to the carbon atoms of the ethyl groups.

Functionalizing the benzothiazole rings: Adding chiral groups to the benzene (B151609) portion of the benzothiazole system.

By creating chiral derivatives, this scaffold could be used to synthesize ligands for a range of asymmetric transformations. Studies on other C2-symmetric chiral ligands, such as those based on bis(oxazolinyl)thiophenes, have shown success in copper-catalyzed asymmetric Friedel-Crafts alkylations, achieving good yields and enantioselectivity (up to 81% ee). nih.gov This precedent suggests that chiral versions of this compound could similarly coordinate with metals like copper, rhodium, or palladium to create catalysts for enantioselective reactions, including alkylations, hydrogenations, and aldol reactions. researchgate.net

Materials Science Applications

The conjugated π-system of the benzothiazole moiety imparts specific electronic and photophysical properties that are highly desirable in materials science.

Benzothiazole derivatives are known for their potential in optoelectronic applications due to their favorable electronic and optical properties. mdpi.com They often exhibit strong absorption and fluorescence, making them suitable as building blocks for materials used in Organic Light Emitting Diodes (OLEDs) and organic solar cells. mdpi.com Theoretical and experimental studies on related benzothiazole compounds have explored their structure-property relationships for use as emitting molecular materials. researchgate.net

The structure of this compound, containing two benzothiazole chromophores, could be exploited in the design of hole-transporting materials, electron-transporting materials, or fluorescent emitters. The flexible sulfide linker could influence the morphology and film-forming properties of materials derived from it, which is a critical factor in device performance. Functionalization of the benzothiazole rings can be used to tune the HOMO/LUMO energy levels, thereby altering the absorption and emission wavelengths to achieve desired colors, such as blue emission for OLED displays. researchgate.net

PropertyValue Range for Nitro-Substituted N-(benzo[d]thiazol-2-yl)benzamide DerivativesCitation
Absorption Maximum (λmax) 271–307 nm mdpi.com
Electronic Transition Type π→π* and n→π* mdpi.com

This table presents data for related benzothiazole compounds to illustrate the typical photophysical properties of this class of molecules.

The ability of the benzothiazole nucleus to engage in various intermolecular interactions, coupled with its responsive fluorescence properties, makes it an excellent platform for designing chemosensors. Derivatives can be engineered to detect specific ions or molecules through mechanisms such as colorimetric changes or fluorescence quenching/enhancement.

For example, a benzothiazole-appended diacetonitrile derivative has been synthesized and demonstrated as a highly selective and sensitive sensor for cyanide ions (CN⁻). nih.gov Upon reaction with cyanide, the sensor exhibited a distinct color change from colorless to reddish-brown and a significant increase in fluorescence, with a detection limit of 0.62 μM. nih.gov This sensing mechanism relies on the nucleophilic addition of cyanide to the molecule, which alters its internal charge transfer (ICT) characteristics. nih.gov The this compound structure could be similarly modified by introducing reactive sites or receptor units to create sensors for various analytes, including metal cations, anions, or neutral molecules of environmental and biological importance.

Sensor CharacteristicReported Value for PDBT SensorCitation
Target Analyte Cyanide Ion (CN⁻) nih.gov
Detection Method Colorimetric and Fluorescence nih.gov
Detection Limit (LOD) 0.62 μM nih.gov
Observable Change Colorless to reddish-brown; strong sky-blue fluorescence nih.gov

This table shows the performance of a related benzothiazole-based chemosensor, indicating the potential of this structural class in sensing applications.

Exploration of Derivatives with Enhanced or Tunable Properties

The core structure of this compound serves as a versatile template for the synthesis of a wide array of derivatives. The chemical reactivity of the benzothiazole rings and the central sulfide linker allows for systematic modifications to fine-tune the compound's properties for specific applications.

Key strategies for derivatization include:

Aromatic Substitution: Introducing electron-donating or electron-withdrawing groups onto the benzene rings can significantly alter the electronic properties. This can be used to tune the HOMO/LUMO gap for optoelectronic applications, modulate the Lewis basicity of the nitrogen atoms for catalysis, or enhance binding affinity in chemosensors. mdpi.com

Modification of the Linker: The central sulfide can be oxidized to a sulfoxide (B87167) or sulfone, which would change the geometry and electronic nature of the linker, impacting the spatial relationship between the two benzothiazole units. Alternatively, replacing the sulfur atom with other heteroatoms (e.g., oxygen, nitrogen) could generate a family of related compounds with different properties.

Elaboration of the Ethyl Groups: Functional groups can be added to the ethyl chains to improve solubility, attach the molecule to a polymer support, or introduce specific recognition sites.

Through such synthetic modifications, a library of compounds based on the this compound scaffold can be developed, each tailored for optimal performance in the targeted application, whether it be as a more efficient catalyst, a material with a specific emission wavelength, or a highly selective chemical sensor.

Derivative ClassPotential ApplicationRationale
Chiral Analogs Asymmetric CatalysisIntroduction of stereocenters for enantioselective metal catalysis. nih.gov
Electron-Withdrawing/Donating Group Analogs OptoelectronicsTuning of band gap and emission properties for OLEDs. mdpi.com
Receptor-Functionalized Analogs ChemosensorsIntroduction of specific binding sites for selective analyte detection. nih.gov
Oxidized Linker Analogs (Sulfoxides/Sulfones) Materials ScienceAltering molecular geometry and polarity to influence solid-state packing.

Integration into Hybrid Materials and Nanostructures

The incorporation of this compound into hybrid materials and nanostructures is a promising avenue for creating novel functional materials. The benzothiazole units can impart desirable optical, electronic, and self-assembly properties to the resulting composites.

The development of hybrid molecules, which combine two or more biologically active scaffolds into a single chemical entity, is a compelling approach in materials science and drug discovery. nih.gov Such hybrids have the potential for enhanced biological activity, improved target selectivity, and better pharmacokinetic properties. nih.gov The synthesis of hybrid molecules containing benzothiazole moieties has been a subject of interest due to their wide range of biological activities. researchgate.netnih.gov

Benzothiazole derivatives have been successfully integrated into various polymeric structures. For instance, functional copolymers bearing activated disulfide groups with benzothiazole moieties have been synthesized for biomedical applications, demonstrating the compatibility of the benzothiazole unit with polymerization processes. rsc.org These polymers can be used to create reactive surface coatings that can be functionalized with biomolecules. rsc.org Furthermore, benzothiazole derivatives have been incorporated into polyimides, which are known for their high thermal stability and excellent mechanical and electrical properties. researchgate.net

The self-assembly of molecules is a key principle in the bottom-up fabrication of nanostructures. Benzothiazole derivatives have shown a propensity for self-assembly into well-defined supramolecular structures such as nanospheres and nanobelts. nih.gov This self-organization is driven by non-covalent interactions like hydrogen bonding and π-π stacking. mdpi.com The resulting nanostructures can exhibit enhanced fluorescence and tunable morphologies depending on the solvent system used. nih.gov It is conceivable that this compound could self-assemble into unique nanostructures, with the ethyl sulfane linker providing the necessary flexibility for the benzothiazole units to arrange themselves in an ordered fashion.

The functionalization of nanoparticles with benzothiazole derivatives is another exciting area of research. nveo.org For example, chitosan-based nanoparticles incorporating benzothiazole substituents have been synthesized and have demonstrated potent antibacterial activity. mdpi.com The benzothiazole moiety can also act as a chelating agent, enabling the functionalization of metal oxide nanoparticles. nih.gov This suggests that this compound could be used to modify the surface of various nanoparticles, thereby imparting new functionalities for applications in catalysis, sensing, and biomedical imaging. For instance, Fe3O4 nanoparticles functionalized with benzothiazole derivatives have been used as catalysts in organic synthesis. nanomaterchem.combiolmolchem.com

Table 1: Potential Hybrid Materials and Nanostructures Incorporating this compound

Material TypePotential Fabrication MethodKey Properties Conferred by this compoundPotential Applications
Benzothiazole-Functionalized Polymers Co-polymerization with other monomersEnhanced thermal stability, specific optical and electronic properties, potential for redox-responsiveness.Organic electronics, sensors, drug delivery systems. rsc.org
Self-Assembled Nanostructures Solution-based self-assemblyFormation of nanospheres, nanofibers, or nanobelts with tunable morphologies and enhanced fluorescence.Optoelectronic devices, bioimaging, nanoscale electronics. nih.gov
Surface-Modified Nanoparticles Chemical grafting or chelation onto nanoparticle surfacesImproved dispersibility, specific targeting capabilities, catalytic activity, altered optical properties.Catalysis, targeted drug delivery, diagnostics, antibacterial coatings. mdpi.comnanomaterchem.com
Covalent Organic Frameworks (COFs) Condensation reactions with complementary building blocksHigh porosity, crystallinity, and potential for CO2 affinity and semiconducting behavior.Gas storage and separation, photocatalysis. acs.org

Outlook on Fundamental and Applied Research Trajectories

The future research on this compound is expected to branch into both fundamental investigations of its intrinsic properties and applied research focused on harnessing these properties for technological advancements.

A primary area of fundamental research will be the detailed investigation of the photophysical and electronic properties of this compound. researchgate.net The benzothiazole moiety is known to be a component of fluorescent materials, and the interaction between the two benzothiazole rings through the ethyl sulfane linker could lead to interesting photophysical phenomena, such as intramolecular charge transfer or aggregation-induced emission. mdpi.com Theoretical studies using density functional theory (DFT) can provide valuable insights into the electronic structure, HOMO/LUMO energy levels, and optical properties of the molecule, which are crucial for its potential application in optoelectronic devices like organic light-emitting diodes (OLEDs) and solar cells. researchgate.netnih.gov

Another fundamental research trajectory is the exploration of the self-assembly behavior of this compound in different environments. nih.gov Understanding the interplay of intermolecular forces and the role of the flexible linker in directing the formation of supramolecular architectures will be key to controlling the morphology and properties of the resulting nanostructures. mdpi.com

From an applied research perspective, the synthesis of polymers and covalent organic frameworks (COFs) incorporating this compound as a monomer or building block is a promising direction. rsc.orgacs.org Such materials could exhibit enhanced thermal stability, charge transport properties, and porosity, making them suitable for applications in organic electronics, gas storage, and catalysis. acs.orgnih.gov The development of green and efficient synthetic methods for benzothiazole derivatives will be crucial for their large-scale production and application. mdpi.comnih.gov

The potential of this compound in the functionalization of nanoparticles for biomedical applications also warrants further investigation. mdpi.com Research could focus on developing drug delivery systems where the benzothiazole moiety acts as a targeting ligand or a pH-responsive gatekeeper. Furthermore, the chelating properties of the benzothiazole units could be exploited for the development of novel contrast agents for medical imaging or for the remediation of heavy metal pollutants. nih.gov

Table 2: Future Research Trajectories for this compound

Research AreaKey Research QuestionsPotential Impact
Fundamental Photophysics and Electronics What are the absorption, emission, and charge transport properties of the molecule? How does the ethyl sulfane linker influence the electronic communication between the benzothiazole units?Design of new materials for OLEDs, organic photovoltaics, and field-effect transistors. researchgate.netnih.gov
Supramolecular Chemistry and Self-Assembly How does the molecule self-assemble in different solvents and on various substrates? What are the morphologies and properties of the resulting nanostructures?Bottom-up fabrication of functional nanomaterials for electronics, photonics, and sensing. nih.govmdpi.com
Polymer and Materials Synthesis Can this molecule be used as a monomer for the synthesis of novel polymers or as a building block for COFs? What are the properties of these new materials?Development of high-performance polymers and porous materials for advanced applications. rsc.orgacs.org
Biomedical and Environmental Applications Can this molecule be used to functionalize nanoparticles for targeted drug delivery or bioimaging? Can it act as a sensor or chelating agent for heavy metals?New tools for diagnostics, therapeutics, and environmental remediation. mdpi.comnih.gov

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing Bis(2-(benzo[d]thiazol-2-yl)ethyl)sulfane?

  • Methodology : A two-step approach is often employed:

Intermediate synthesis : React methyl-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl] acetate with hydrazine hydrate under reflux in absolute ethanol for 4 hours. Monitor progress via TLC (Chloroform:Methanol, 7:3) .

Final step : Use solvent-free reductive amination with aldehydes to form the target molecule. Validate purity via recrystallization or column chromatography.

Q. How do researchers monitor reaction progress during synthesis?

  • Methodology : Thin-layer chromatography (TLC) with a 7:3 Chloroform:Methanol solvent system is standard. Retention factor (Rf) discrepancies between intermediates and products confirm completion. For quantitative analysis, HPLC or LC-MS is recommended .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • 1H/13C NMR : Confirm benzothiazole and sulfane group integration.
  • FT-IR : Identify S–S (500–540 cm⁻¹) and C–N (1250–1350 cm⁻¹) stretching vibrations.
  • Elemental analysis : Validate molecular formula (e.g., C18H16N2S3) .

Advanced Research Questions

Q. How can conflicting data on reaction yields be resolved in solvent-free vs. solvent-based syntheses?

  • Methodology :

  • Controlled variable testing : Compare yields under identical stoichiometric ratios but varying solvents (e.g., ethanol vs. solvent-free).
  • Kinetic studies : Use differential scanning calorimetry (DSC) to assess activation energy differences.
  • Statistical analysis : Apply ANOVA to determine significance (p < 0.05) in yield variations due to solvent polarity or reaction temperature .

Q. What experimental designs are suitable for studying environmental stability and degradation pathways?

  • Methodology :

  • Longitudinal study : Expose the compound to abiotic (UV light, pH gradients) and biotic (microbial consortia) conditions. Monitor degradation via LC-MS/MS.
  • Isotope labeling : Use 35S-labeled analogs to trace sulfur-containing metabolites in environmental matrices .

Q. How can computational modeling predict reactivity in nucleophilic environments?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • Molecular dynamics : Simulate interactions with nucleophiles (e.g., thiols) to map reaction pathways. Validate with experimental kinetics .

Q. What strategies address discrepancies in spectroscopic data across studies?

  • Methodology :

  • Cross-lab validation : Compare NMR/IR spectra using standardized protocols (e.g., 500 MHz instruments, KBr pellets).
  • Crystallography : Resolve structural ambiguities via single-crystal X-ray diffraction.
  • Meta-analysis : Aggregate published data to identify systematic errors (e.g., solvent impurities) .

Methodological Notes

  • Data validation : Always cross-reference synthetic yields and spectral data with peer-reviewed studies, excluding non-academic sources (e.g., commercial databases).
  • Ethical compliance : Adhere to institutional guidelines for handling sulfur-containing compounds due to potential toxicity .

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